Cas no 1341894-53-8 ((9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate)

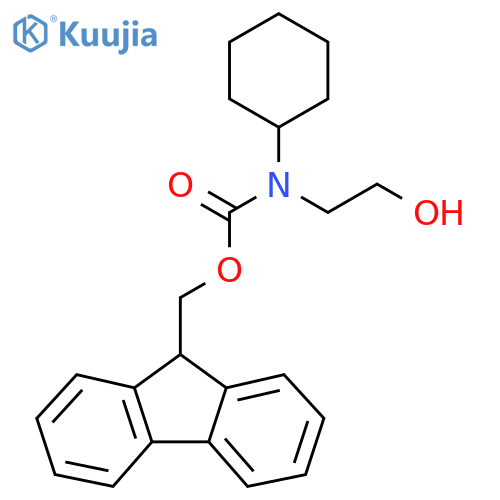

1341894-53-8 structure

商品名:(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-7070457

- 1341894-53-8

- (9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate

- AKOS012711324

-

- インチ: 1S/C23H27NO3/c25-15-14-24(17-8-2-1-3-9-17)23(26)27-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22,25H,1-3,8-9,14-16H2

- InChIKey: GRGFYJNPZPRZQF-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CCO)C1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 365.19909372g/mol

- どういたいしつりょう: 365.19909372g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 468

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 49.8Ų

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7070457-0.05g |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |

1341894-53-8 | 0.05g |

$1020.0 | 2023-05-23 | ||

| Enamine | EN300-7070457-10.0g |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |

1341894-53-8 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-7070457-2.5g |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |

1341894-53-8 | 2.5g |

$2379.0 | 2023-05-23 | ||

| Enamine | EN300-7070457-0.1g |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |

1341894-53-8 | 0.1g |

$1068.0 | 2023-05-23 | ||

| Enamine | EN300-7070457-0.25g |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |

1341894-53-8 | 0.25g |

$1117.0 | 2023-05-23 | ||

| Enamine | EN300-7070457-0.5g |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |

1341894-53-8 | 0.5g |

$1165.0 | 2023-05-23 | ||

| Enamine | EN300-7070457-5.0g |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |

1341894-53-8 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-7070457-1.0g |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate |

1341894-53-8 | 1g |

$1214.0 | 2023-05-23 |

(9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1341894-53-8 ((9H-fluoren-9-yl)methyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 157047-98-8(Benzomalvin C)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量